molecular formula C18H19Cl2N3O2 B7897532 (6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate

Cat. No.: B7897532
M. Wt: 380.3 g/mol
InChI Key: PUKAFVDAHGVGOK-UHFFFAOYSA-N
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Description

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate is a synthetic organic compound It is characterized by the presence of a piperidine ring, a pyridine ring, and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution or coupling reactions.

    Chlorination: The chloro substituents are added using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final esterification step involves the reaction of the carboxylic acid group with an alcohol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro substituents or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

    Pathways: Modulation of biochemical pathways, such as inflammatory or oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-pyridin-3-ylmethyl)-piperidine-2-carboxylic acid methyl ester
  • 1-(6-Chloro-pyridin-3-ylmethyl)-piperidine-2-carboxylic acid ethyl ester
  • 1-(6-Chloro-pyridin-3-ylmethyl)-piperidine-2-carboxylic acid propyl ester

Uniqueness

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate is unique due to its specific structural arrangement and the presence of multiple chloro substituents. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2/c19-16-6-4-13(9-21-16)11-23-8-2-1-3-15(23)18(24)25-12-14-5-7-17(20)22-10-14/h4-7,9-10,15H,1-3,8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKAFVDAHGVGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)OCC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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